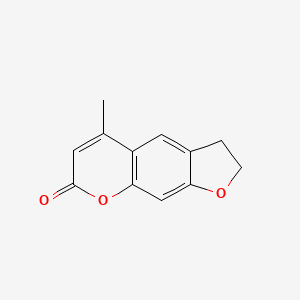

4-Methyl-4',5'-dihydropsoralen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-4',5'-dihydropsoralen, also known as this compound, is a useful research compound. Its molecular formula is C12H10O3 and its molecular weight is 202.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Photochemical Applications

Photocycloaddition Reactions

4-Methyl-4',5'-dihydropsoralen is known for its ability to undergo photocycloaddition reactions with nucleic acids, particularly thymidine. The primary photoadduct formed exhibits anti head-to-head stereochemistry, which is crucial for understanding its interaction with DNA under UV irradiation. Theoretical studies have shown that these reactions can lead to the formation of cyclobutane derivatives, which are of interest for their potential biological effects .

Mechanism of Action

Upon UV light exposure, this compound can intercalate into DNA strands, leading to cross-linking. This property is leveraged in phototherapy, where the compound enhances the therapeutic efficacy of ultraviolet radiation treatments for skin conditions such as psoriasis and vitiligo. The mechanism involves the formation of covalent bonds between the psoralen and pyrimidine bases in DNA, thereby inhibiting cell proliferation in targeted areas .

Therapeutic Applications

Psoralen Ultraviolet A Therapy (PUVA)

this compound is utilized in PUVA therapy, which combines psoralens with UVA radiation to treat skin disorders. The compound's ability to selectively target keratinocytes while minimizing mutagenicity has been highlighted in studies. For instance, novel derivatives of this compound have been synthesized to improve efficacy and reduce side effects associated with traditional psoralens .

Case Study: Keratinocyte Activity

A study demonstrated that this compound derivatives exhibited significant activity against PAM 212 keratinocytes, indicating their potential as therapeutic agents in dermatological applications. The IC50 values obtained from photoactivated assays suggest that these compounds can effectively induce apoptosis in abnormal keratinocytes while exhibiting minimal toxicity to normal cells .

Antimicrobial Properties

Recent investigations into the antimicrobial efficacy of this compound have revealed its potential against resistant bacterial strains. In vitro studies have shown that this compound effectively inhibits the growth of multi-drug resistant bacteria, making it a candidate for developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photochemistry | Photocycloaddition with DNA | Forms stable adducts; critical for phototherapy |

| Therapeutics | Used in PUVA therapy | Selectively targets keratinocytes; reduced mutagenicity |

| Antimicrobial | Inhibits growth of resistant bacterial strains | Effective against multi-drug resistant strains |

Propiedades

Número CAS |

24416-64-6 |

|---|---|

Fórmula molecular |

C12H10O3 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

5-methyl-2,3-dihydrofuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C12H10O3/c1-7-4-12(13)15-11-6-10-8(2-3-14-10)5-9(7)11/h4-6H,2-3H2,1H3 |

Clave InChI |

ZQFUVTUXUFYERW-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=C3CCOC3=C2 |

SMILES canónico |

CC1=CC(=O)OC2=C1C=C3CCOC3=C2 |

Key on ui other cas no. |

24416-64-6 |

Sinónimos |

4-methyl-4',5'-dihydropsoralen |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.